

Spectroscopic Profile of 1-allyltetrahydro-4(1H)-pyridinone: A Technical Guide

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Compound of Interest

Compound Name: 1-allyltetrahydro-4(1H)-pyridinone

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-allyltetrahydro-4(1H)-pyridinone**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed analysis based on the well-established spectroscopic characteristics of its core functional moieties: the 4-piperidone ring and the N-allyl group. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a workflow visualization for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-allyltetrahydro-4(1H)-pyridinone**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.80 - 5.95	ddt	1H	-CH=CH ₂
~5.15 - 5.25	m	2H	-CH=CH ₂
~3.05	d	2H	-N-CH ₂ -CH=
~2.70	t	4H	H-2, H-6
~2.50	t	4H	H-3, H-5

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants are expected to be in the typical range for allylic and aliphatic systems.

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~208	C=O (C-4)
~134	-CH=CH ₂
~118	-CH=CH ₂
~62	-N-CH ₂ -CH=
~53	C-2, C-6
~41	C-3, C-5

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2950 - 2800	Medium	C-H (aliphatic) stretch
~1715	Strong	C=O (ketone) stretch
~1645	Medium	C=C (alkene) stretch
~1430	Medium	CH ₂ scissoring
~990 and ~915	Strong	=C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Predicted Fragment
139	[M] ⁺ (Molecular Ion)
110	[M - C ₂ H ₅] ⁺
98	[M - C ₃ H ₅] ⁺ (Loss of allyl group)
82	
57	[C ₄ H ₉] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for **1-allyltetrahydro-4(1H)-pyridinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-allyltetrahydro-4(1H)-pyridinone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Place the sample in a 400 MHz NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
- Set the spectral width to approximately 16 ppm, centered at around 4-5 ppm.
- Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
- Collect 16-32 scans for a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
- Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the signals and analyze the multiplicities.

- ^{13}C NMR Acquisition:
 - Use the same sample and spectrometer.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to approximately 220 ppm, centered at around 100 ppm.
 - Use a 30° pulse angle with a relaxation delay of 2-5 seconds.
 - Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
 - Process the FID with an exponential window function and perform a Fourier transform.
 - Phase the spectrum and calibrate the chemical shift scale using the CDCl_3 triplet at ~77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of neat, purified **1-allyltetrahydro-4(1H)-pyridinone** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

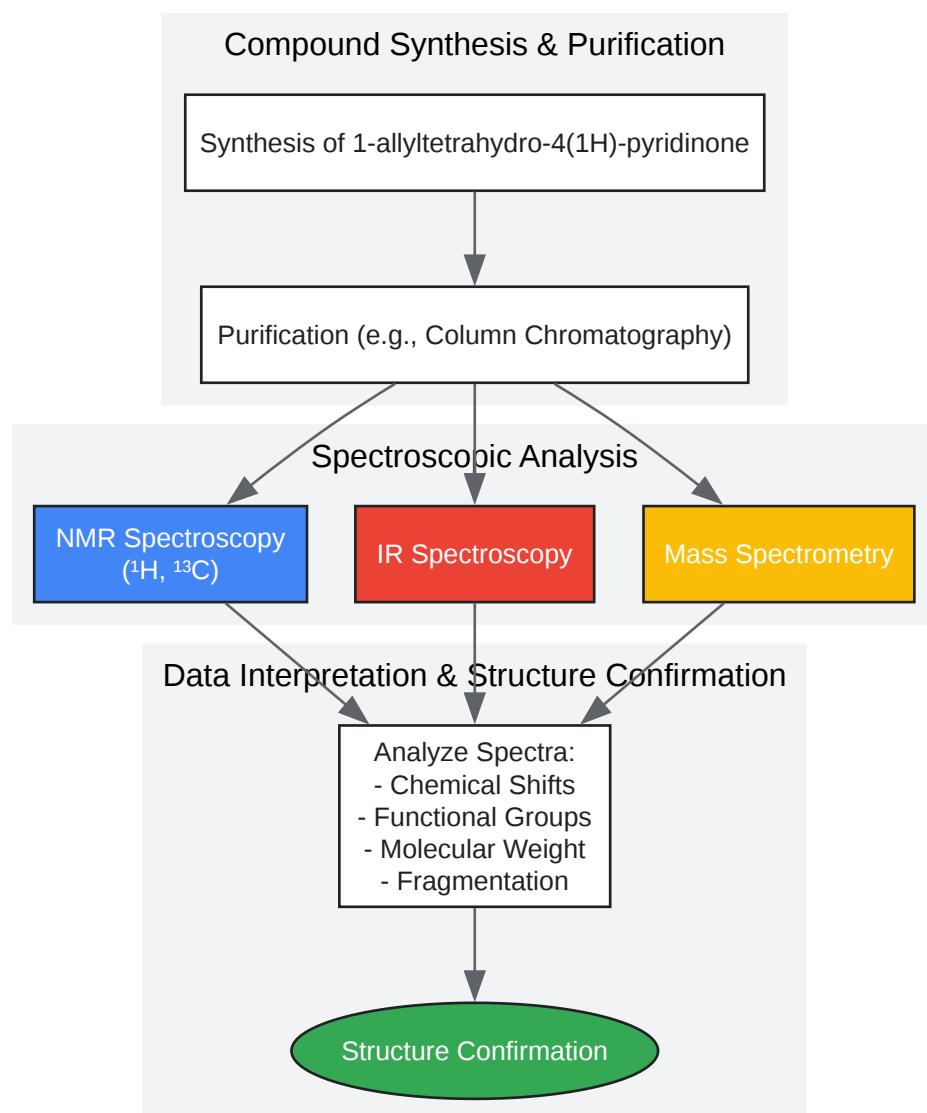
Mass Spectrometry (MS)

- Sample Introduction (Electron Ionization - EI, coupled with Gas Chromatography - GC):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - Inject 1 μL of the solution into the GC-MS system.
 - The GC will separate the compound from any impurities. A typical GC program would involve an initial temperature of 50-100°C, followed by a ramp to 250-300°C.
- Mass Analysis:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **1-allyltetrahydro-4(1H)-pyridinone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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